molecular formula C24H27N3O5S2 B2417631 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922485-14-1

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2417631
CAS No.: 922485-14-1
M. Wt: 501.62
InChI Key: RHCRCUGHBRDZHL-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis Techniques

  • An alternative route for the synthesis of related compounds involves coupling between specific thiazole carboxamides and piperazin-1-yl ethan-1-ol, demonstrating the versatility of these compounds in chemical synthesis (Shahinshavali et al., 2021).

Anticancer Properties

  • Polyfunctional substituted 1,3-thiazoles, similar to the compound , have shown anticancer activity. Specifically, those with a piperazine substituent exhibited significant effectiveness against various cancer cell lines (Turov, 2020).

Radiopharmaceutical Applications

  • Radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been synthesized for potential use in positron emission tomography (PET) imaging studies, indicating their utility in medical diagnostics (Katoch-Rouse & Horti, 2003).

Antimicrobial Activity

  • New pyridine derivatives synthesized from similar core structures have demonstrated considerable antibacterial activity, suggesting their potential in addressing bacterial infections (Patel & Agravat, 2009).

Synthesis for Therapeutic Research

  • Synthesis of acetamide derivatives containing azinane and 1,3,4-oxadiazole, related to the target compound, has been pursued to evaluate their antibacterial potentials (Iqbal et al., 2017).

Structural and Binding Studies

  • Studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of piperazine derivatives containing 1,3,4-oxadiazol provide insights into their reactive sites and molecular properties (Kumara et al., 2017).

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-16-14-18(4-9-22(16)32-3)21-15-33-24(25-21)26-23(28)17-10-12-27(13-11-17)34(29,30)20-7-5-19(31-2)6-8-20/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCRCUGHBRDZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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